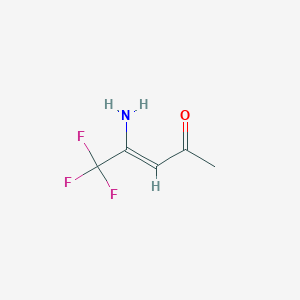
4-Amino-5,5,5-trifluoro-3-pentene-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a conjugated double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one typically involves the reaction of 4-amino-3-penten-2-one with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Formation of trifluoromethyl amines.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one serves as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct chemical properties that are valuable in the development of new materials and catalysts.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of novel pesticides and herbicides.
Wirkmechanismus
The mechanism of action of (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.
Vergleich Mit ähnlichen Verbindungen
- (E)-4-Amino-5,5,5-trifluoro-3-penten-2-one
- 4-Amino-5,5,5-trifluoro-2-pentanone
- 4-Amino-3-penten-2-one
Comparison: Compared to its geometric isomer (E)-4-Amino-5,5,5-trifluoro-3-penten-2-one, the (Z)-isomer exhibits different physical and chemical properties due to the spatial arrangement of substituents. The presence of the trifluoromethyl group in (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one imparts higher electron-withdrawing effects, influencing its reactivity and stability. Additionally, the (Z)-isomer may have distinct biological activities and applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C5H6F3NO |
|---|---|
Molekulargewicht |
153.10 g/mol |
IUPAC-Name |
(Z)-4-amino-5,5,5-trifluoropent-3-en-2-one |
InChI |
InChI=1S/C5H6F3NO/c1-3(10)2-4(9)5(6,7)8/h2H,9H2,1H3/b4-2- |
InChI-Schlüssel |
JKHLDBLIRJAFDP-RQOWECAXSA-N |
Isomerische SMILES |
CC(=O)/C=C(/C(F)(F)F)\N |
Kanonische SMILES |
CC(=O)C=C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



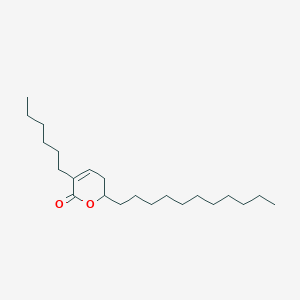
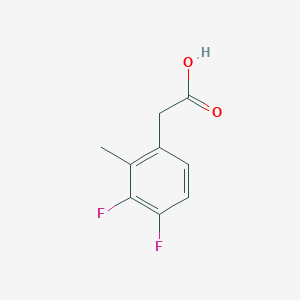
![6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13891380.png)

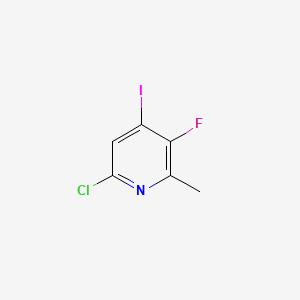
![N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13891403.png)
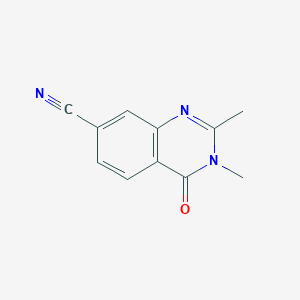
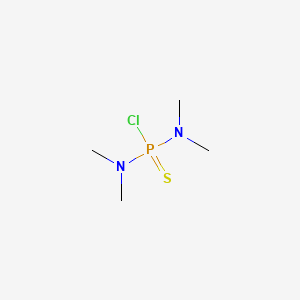
![4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde](/img/structure/B13891433.png)
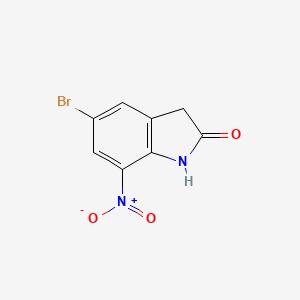

![2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol](/img/structure/B13891452.png)
![((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B13891462.png)
